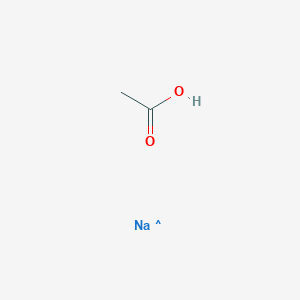
Acetic acid, sodium salt (3:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, sodium salt (3:1), also known as sodium acetate, is a sodium salt of acetic acid. It is commonly used in various industrial and laboratory applications due to its buffering properties and ability to neutralize acids. The compound is represented by the chemical formula CH₃COONa and is often found in its anhydrous form or as a trihydrate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium acetate can be synthesized through the neutralization of acetic acid with sodium hydroxide. The reaction is straightforward and involves mixing equimolar amounts of acetic acid and sodium hydroxide in water, followed by evaporation of the water to obtain the solid sodium acetate:
CH3COOH+NaOH→CH3COONa+H2O
Industrial Production Methods
In industrial settings, sodium acetate is produced by reacting acetic acid with sodium carbonate or sodium bicarbonate. This method is preferred due to the availability and lower cost of sodium carbonate and sodium bicarbonate compared to sodium hydroxide:
2CH3COOH+Na2CO3→2CH3COONa+H2O+CO2
Analyse Des Réactions Chimiques
Types of Reactions
Sodium acetate undergoes various chemical reactions, including:
Acid-Base Reactions: Sodium acetate acts as a weak base and can neutralize acids.
Hydrolysis: In aqueous solutions, sodium acetate can hydrolyze to form acetic acid and sodium hydroxide.
Buffering: Sodium acetate is commonly used in buffer solutions to maintain a stable pH.
Common Reagents and Conditions
Acid-Base Reactions: Common reagents include hydrochloric acid and sulfuric acid.
Hydrolysis: Water is the primary reagent.
Buffering: Sodium acetate is often used with acetic acid to create buffer solutions with a pH around 4.7.
Major Products
Acid-Base Reactions: The major products are water and the corresponding sodium salt of the acid used.
Hydrolysis: The major products are acetic acid and sodium hydroxide.
Applications De Recherche Scientifique
Sodium acetate has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions and analytical techniques.
Biology: Employed in DNA extraction protocols and as a buffer in electrophoresis.
Medicine: Used in intravenous solutions to correct hyponatremia and as a component in dialysis solutions.
Industry: Utilized in the textile industry for dyeing processes, in the food industry as a preservative, and in the production of heating pads.
Mécanisme D'action
Sodium acetate exerts its effects primarily through its ability to dissociate into sodium ions and acetate ions in solution. The sodium ions help regulate extracellular fluid volume and osmotic pressure, while the acetate ions can act as a source of energy in metabolic pathways. In buffering applications, sodium acetate helps maintain a stable pH by reacting with added acids or bases to prevent significant changes in hydrogen ion concentration.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium Formate (HCOONa): Similar in that it is also a sodium salt of a carboxylic acid, but it has different buffering properties and is used in different applications.
Sodium Propionate (CH₃CH₂COONa): Another sodium salt of a carboxylic acid, used primarily as a food preservative.
Sodium Citrate (C₆H₅Na₃O₇): A sodium salt of citric acid, commonly used as a buffering agent and anticoagulant.
Uniqueness
Sodium acetate is unique due to its specific buffering capacity at a pH of around 4.7, making it particularly useful in applications requiring a stable acidic environment. Its ability to act as both a buffering agent and a source of sodium ions makes it versatile in various scientific and industrial applications.
Propriétés
Numéro CAS |
79416-54-9 |
|---|---|
Formule moléculaire |
C6H12NaO6+ |
Poids moléculaire |
203.15 g/mol |
Nom IUPAC |
sodium;acetic acid |
InChI |
InChI=1S/3C2H4O2.Na/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+1 |
Clé InChI |
JAIXVZXCGDGGNB-UHFFFAOYSA-N |
SMILES |
CC(=O)O.[Na] |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)O.[Na+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[[ethenyl(dimethyl)silyl]oxy]-methyl-(3,3,3-trifluoropropyl)silane](/img/structure/B3394007.png)
![6-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3394009.png)
![Methyl 2-[(methoxycarbonyl)amino]acetate](/img/structure/B3394020.png)


![6-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B3394028.png)

![2,2'-[Oxybis(ethane-2,1-diyloxycarbonyl)]dibenzoic acid](/img/structure/B3394043.png)

![Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate](/img/structure/B3394051.png)




